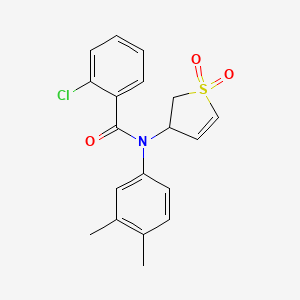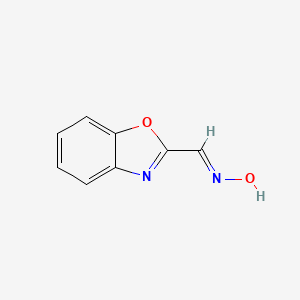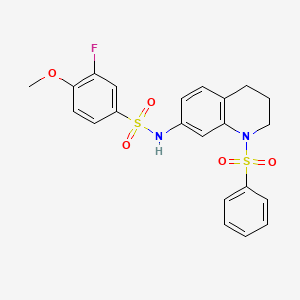
3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-fluoro-4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a chemically synthesized molecule that likely exhibits biological activity due to the presence of multiple functional groups known to confer pharmacological properties. The tetrahydroquinoline core is a common feature in many biologically active compounds, and the benzenesulfonamide moiety is a well-known pharmacophore in drug design, often associated with enzyme inhibition.
Synthesis Analysis
The synthesis of similar sulfonamide derivatives has been reported in the literature. For instance, a series of benzenesulfonamide derivatives with oxazolyl and thiazolyl groups have been synthesized and evaluated for their biological activities. These compounds were prepared through multi-step synthetic routes involving the formation of key intermediates such as substituted benzaldehydes and hydrazinobenzenesulfonamides . The introduction of substituents like fluorine and methoxy groups has been shown to affect the biological activity of these molecules, suggesting that the synthesis of the compound would also involve careful consideration of substituent effects .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is a common feature in many drug molecules due to its ability to interact with biological targets. The introduction of a fluorine atom can significantly affect the molecule's binding affinity and selectivity, as seen in COX-2 inhibitors . The tetrahydroquinoline moiety is a bicyclic structure that can provide conformational rigidity and further contribute to the compound's affinity for its biological targets .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. This group can form hydrogen bonds and interact with amino acid residues in the active sites of enzymes, which is crucial for enzyme inhibition. The presence of a fluorine atom can enhance these interactions due to its electronegativity and ability to form strong hydrogen bonds . The methoxy group can also influence the electronic properties of the molecule and potentially affect its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The sulfonamide group is polar and can increase the solubility of the compound in water, which is important for its bioavailability. The presence of fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The methoxy group can also affect the molecule's polarity and solubility. The tetrahydroquinoline core can contribute to the overall stability of the molecule and its resistance to metabolic degradation .
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-22-12-11-19(15-20(22)23)31(26,27)24-17-10-9-16-6-5-13-25(21(16)14-17)32(28,29)18-7-3-2-4-8-18/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPNVDPDFASJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


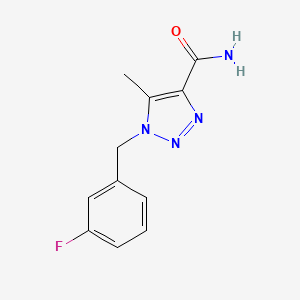
![2-Chloro-N-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methyl]propanamide](/img/structure/B3004942.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)

![5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B3004951.png)
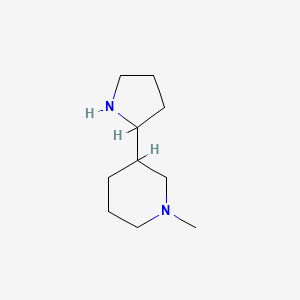

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)
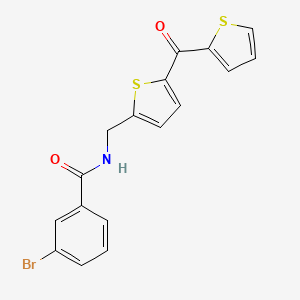
![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)
